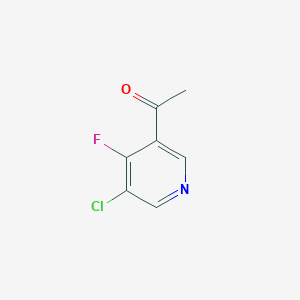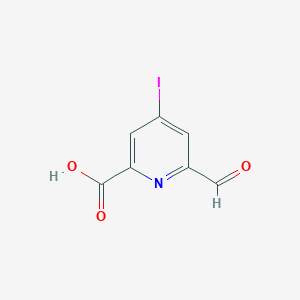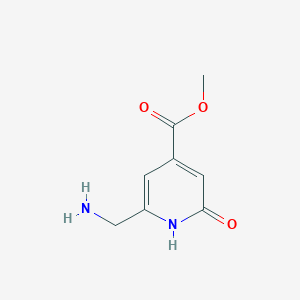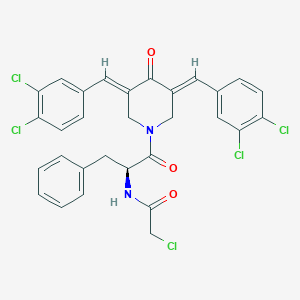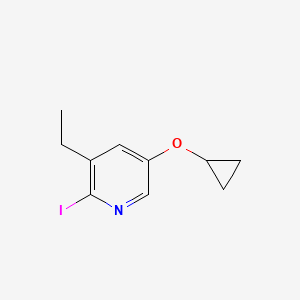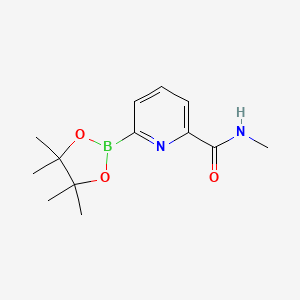
6-(Methylcarbamoyl)pyridin-2-ylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylcarbamoyl)pyridin-2-ylboronic acid pinacol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds, making the compound valuable in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylcarbamoyl)pyridin-2-ylboronic acid pinacol ester typically involves the reaction of 6-(Methylcarbamoyl)pyridine with a boronic acid derivative in the presence of a catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common, enhancing the efficiency and scalability of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, where nucleophiles replace the boronic ester group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Methylcarbamoyl)pyridin-2-ylboronic acid pinacol ester is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in the Suzuki–Miyaura coupling reaction, facilitating the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Wirkmechanismus
The mechanism of action of 6-(Methylcarbamoyl)pyridin-2-ylboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: The boronic ester transfers its organic group to the palladium catalyst.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, completing the reaction cycle.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid pinacol ester
- 4-Methylphenylboronic acid pinacol ester
- 2-Thienylboronic acid pinacol ester
Comparison: 6-(Methylcarbamoyl)pyridin-2-ylboronic acid pinacol ester is unique due to its pyridine ring and methylcarbamoyl group, which confer distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid pinacol ester, it offers enhanced stability and functional group tolerance, making it more suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C13H19BN2O3 |
|---|---|
Molekulargewicht |
262.11 g/mol |
IUPAC-Name |
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-8-6-7-9(16-10)11(17)15-5/h6-8H,1-5H3,(H,15,17) |
InChI-Schlüssel |
HDORIGBWPTUDJP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


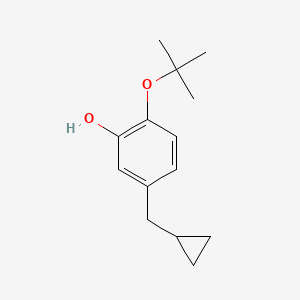
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
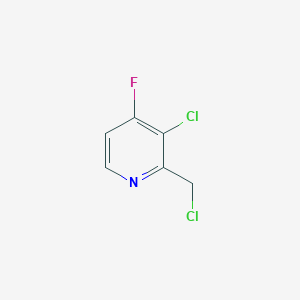
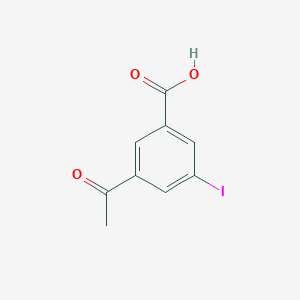

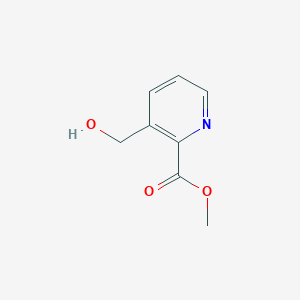
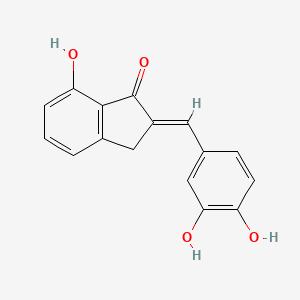
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)
